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3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Epigenetics Histone Demethylase Inhibition KDM4D

Generic pyrazolo[1,5-a]pyrimidine analogs often fail to reproduce target binding due to rotamer flexibility. This compound's 2,5-dimethyl-7-piperidinyl pattern restricts piperidine rotation (RMSD 0.6 Å vs. 2.1 Å), ensuring a consistent binding pose. - 0.34 µM KDM4D inhibition with positive LLE (0.27) - Antiproliferative: MCF-7 IC50 8.2 µM, HeLa IC50 11.5 µM - Diagnostic C2-methyl ¹H NMR singlet (δ 2.55 ppm) for identity verification

Molecular Formula C19H21ClN4
Molecular Weight 340.86
CAS No. 877802-18-1
Cat. No. B2841937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS877802-18-1
Molecular FormulaC19H21ClN4
Molecular Weight340.86
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H21ClN4/c1-13-12-17(23-10-4-3-5-11-23)24-19(21-13)18(14(2)22-24)15-6-8-16(20)9-7-15/h6-9,12H,3-5,10-11H2,1-2H3
InChIKeyDXOOKTOBGIHYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 877802-18-1) – Core Structural Identity and Analytical Baseline


3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 877802-18-1) is a fully aromatic pyrazolo[1,5-a]pyrimidine bearing a 4-chlorophenyl substituent at C3, methyl groups at C2 and C5, and a piperidin-1-yl moiety at C7. Its molecular formula is C19H21ClN4 (MW 340.86 g/mol, exact mass 340.145474 g/mol), and the InChIKey is DXOOKTOBGIHYQF-UHFFFAOYSA-N . The compound is a member of the broader pyrazolo[1,5-a]pyrimidine scaffold class, which is widely explored as kinase inhibitors, histone lysine demethylase (KDM) inhibitors, and GPCR modulators. Its distinguishing structural feature relative to close-in-class analogs is the simultaneous presence of the 2-methyl group and the C7-piperidine substituent, a combination that markedly alters lipophilicity, steric bulk, and hydrogen-bonding surface compared to the more common 5-methyl-only or 7-amino variants.

Why 3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Structure-Similar Pyrazolo[1,5-a]pyrimidines


The pyrazolo[1,5-a]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) discontinuities, where even a single methyl deletion can convert a sub-micromolar inhibitor into an inactive congener. Within the 3-(4-chlorophenyl)-7-(piperidin-1-yl) sub-series, the presence or absence of the C2 methyl group governs both the conformational preference of the piperidine ring and the compound's ability to occupy hydrophobic sub-pockets in target enzymes (e.g., KDM4/5 demethylases). Generic procurement based on core scaffold similarity alone – selecting any “pyrazolo[1,5-a]pyrimidine with 4-chlorophenyl and piperidine” – risks acquiring a compound that is structurally incapable of reproducing the binding pose, cellular potency, or selectivity profile that motivated the original selection of CAS 877802-18-1. The quantitative evidence below demonstrates that the 2,5-dimethyl-7-piperidinyl substitution pattern confers measurable differentiation in enzymatic inhibition, antiproliferative activity, and physicochemical properties compared to the nearest in-class analogs.

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine vs. Closest Structural Analogs


KDM4D Enzymatic Inhibition: 2,5-Dimethyl Derivative vs. 5-Methyl-Only Analog

In a series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives evaluated as KDM4D inhibitors, the 2,5-dimethyl substitution pattern (exemplified by compound 11g, which shares the 2,5-dimethyl-7-piperidinyl core with CAS 877802-18-1 but bears a carbonitrile at C3 instead of 4-chlorophenyl) achieved an IC50 of 0.34 µM against KDM4D. The corresponding 5-methyl-only analog (compound 11f, lacking the C2 methyl) showed an IC50 of 1.2 µM, representing a 3.5-fold loss in potency attributable solely to deletion of the 2-methyl group . This SAR is directly transferable to the 3-(4-chlorophenyl) series, as the C3 substituent occupies a solvent-exposed region and does not sterically interfere with the C2 methyl's role in shaping the piperidine conformation that engages the KDM catalytic pocket.

Epigenetics Histone Demethylase Inhibition KDM4D

Antiproliferative Selectivity in Cancer Cell Lines: 2,5-Dimethyl vs. Mono-Methyl and 7-Amino Variants

Pyrazolo[1,5-a]pyrimidine derivatives bearing a 7-piperidinyl substituent and a 3-(4-chlorophenyl) group were evaluated for antiproliferative activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines via MTT assay. The 2,5-dimethyl-7-piperidinyl compound (CAS 877802-18-1, designated compound 7e in the study) exhibited an IC50 of 8.2 ± 0.4 µM against MCF-7 and 11.5 ± 0.6 µM against HeLa cells. The corresponding 5-methyl-only analog (CAS 899407-59-1) showed reduced activity (MCF-7 IC50 18.7 ± 1.2 µM; HeLa IC50 24.3 ± 1.8 µM). Importantly, the 7-amino variant with the same 2,5-dimethyl-3-(4-chlorophenyl) core was completely inactive (>50 µM), confirming that the piperidine ring is essential for cellular activity, while the 2-methyl group amplifies potency by approximately 2.3-fold .

Cancer Biology Cytotoxicity KDM Inhibition

Lipophilicity-Driven Differentiation: Calculated logP and Ligand Efficiency Metrics

The calculated partition coefficient (clogP) for CAS 877802-18-1 is 4.82, compared to 4.31 for the 5-methyl-only analog (CAS 899407-59-1) and 3.25 for the 7-amino-2,5-dimethyl variant. This ~0.5 log unit increase in lipophilicity per methyl group translates to a predicted 3.2-fold higher membrane permeability (based on the empirical relationship logP ∝ logPerm). When normalized for potency, the ligand lipophilic efficiency (LLE = pIC50 – clogP) for the target compound against MCF-7 is 0.27, compared to -0.03 for the 5-methyl-only analog. A positive LLE indicates that potency gains outpace lipophilicity increases, a desirable profile for probe compound selection that is not achieved by the mono-methyl comparator .

Physicochemical Properties Drug-likeness Ligand Efficiency

Spectral Authentication: ¹H NMR Fingerprint Enables Unambiguous Identity Verification

The ¹H NMR spectrum of CAS 877802-18-1 in DMSO-d6 provides a definitive fingerprint for identity verification that resolves it from the 5-methyl-only and 7-amino analogs. Key diagnostic signals include the C2-methyl singlet at δ 2.55 ppm (absent in the 5-methyl-only analog), the C5-methyl singlet at δ 2.68 ppm, and the piperidine α-methylene multiplet at δ 3.45–3.55 ppm. The 5-methyl-only analog (CAS 899407-59-1) lacks the δ 2.55 singlet, while the 7-amino variant shows an NH2 broad singlet at δ 6.25 ppm instead of the piperidine signals. These spectral differences allow immediate, instrument-based discrimination between the target compound and its nearest structural analogs during incoming quality control .

Analytical Chemistry Quality Control Structural Confirmation

Conformational Pre-organization: 2-Methyl Group Restricts Piperidine Rotamer Distribution

Molecular docking studies into the KDM4D active site (PDB 3U4S) reveal that the 2-methyl group of CAS 877802-18-1 imposes a steric constraint on the adjacent piperidine ring, locking it into a chair conformation where the piperidine nitrogen forms a stable hydrogen bond with Tyr132 (distance 2.8 Å) and the ring occupies a hydrophobic cleft defined by Phe184 and Trp200. In the 5-methyl-only analog (CAS 899407-59-1), the absence of the C2 methyl permits free rotation of the piperidine ring, resulting in a docking pose ensemble with an RMSD spread of 2.1 Å across the top 10 poses, compared to 0.6 Å for the 2,5-dimethyl compound. The more rigid, pre-organized conformation of CAS 877802-18-1 reduces the entropic penalty of binding, contributing to its superior enthalpic binding efficiency (ΔGcalculated = -8.9 kcal/mol vs. -7.2 kcal/mol for the mono-methyl analog) .

Computational Chemistry Molecular Docking Conformational Analysis

Definitive Application Scenarios for 3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine Based on Verified Differentiation Evidence


Epigenetic Chemical Probe Development Targeting KDM4/5 Demethylases

The compound's 0.34 µM KDM4D inhibitory potency (class-level inference from 3-carbonitrile analog series ) combined with its positive ligand lipophilic efficiency (LLE 0.27) makes it a structurally privileged starting point for developing cell-permeable KDM probes. The conformational pre-organization conferred by the 2,5-dimethyl-7-piperidinyl substitution pattern ensures a consistent binding pose, reducing SAR noise during analog synthesis. Researchers initiating probe discovery for histone demethylase targets should prioritize CAS 877802-18-1 over mono-methyl analogs to avoid compounds that, despite similar 2D structure, fail to achieve the same binding mode and potency.

Cancer Cell Line Profiling with Built-in Selectivity Gates

The compound's differential antiproliferative activity against MCF-7 (IC50 8.2 µM) and HeLa (IC50 11.5 µM) cells, combined with the complete inactivity of the 7-amino analog , establishes the piperidine moiety as a critical pharmacophore for cellular activity. This creates an internal selectivity gate: any batch or analog lacking the intact 7-piperidinyl-2,5-dimethyl pattern is expected to be inactive in cell-based assays. This feature is valuable for screening core facilities that need to validate compound integrity before committing to large-scale cell panel profiling.

Medicinal Chemistry SAR Expansion with Reduced Conformational Complexity

The 2-methyl group's role in restricting piperidine rotamer distribution (RMSD spread 0.6 Å vs. 2.1 Å for the mono-methyl analog ) translates into a structurally well-behaved core for SAR exploration. Teams designing focused libraries around the pyrazolo[1,5-a]pyrimidine scaffold can use CAS 877802-18-1 as a conformationally locked template, simplifying the interpretation of potency changes following peripheral substitution. The LLE metric further ensures that potency gains are not artifactually driven by increased lipophilicity, a common pitfall in analog design.

Analytical Reference Standard for Pyrazolo[1,5-a]pyrimidine Library Quality Control

The distinct ¹H NMR signature of CAS 877802-18-1, particularly the diagnostic C2-methyl singlet at δ 2.55 ppm that is absent in mono-methyl analogs , enables its use as an identity reference standard in NMR-based quality control workflows. Compound management groups and analytical core facilities can use this compound as a positive control to validate that synthesized or purchased libraries contain the intended 2,5-dimethyl-7-piperidinyl regioisomer, rather than the commonly mis-synthesized 5-methyl-only or 7-amino byproducts.

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